molecular formula C9H13BrClNS B2654707 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride CAS No. 2126178-26-3

2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B2654707
CAS No.: 2126178-26-3
M. Wt: 282.62
InChI Key: DNUSMOFFOXGXJY-UHFFFAOYSA-N
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Description

2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is a chemical compound with a unique structure that includes a bromine atom, a methylsulfanyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and methylation processes, utilizing advanced equipment and stringent quality control measures to produce the compound in bulk quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride can undergo various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position .

Scientific Research Applications

2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride exerts its effects involves interactions with specific molecular targets and pathways. The bromine and methylsulfanyl groups play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine
  • 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrobromide
  • 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine sulfate

Uniqueness: 2-[5-Bromo-2-(methylsulfanyl)phenyl]ethan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications compared to its analogs .

Properties

IUPAC Name

2-(5-bromo-2-methylsulfanylphenyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNS.ClH/c1-12-9-3-2-8(10)6-7(9)4-5-11;/h2-3,6H,4-5,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNUSMOFFOXGXJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=C(C=C1)Br)CCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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